![molecular formula C11H13ClN4O B14588784 Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]- CAS No. 61450-83-7](/img/structure/B14588784.png)
Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]- is a complex organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a chloroethyl group, which adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]- typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of hydrazine derivatives with formamide or its derivatives under acidic or basic conditions. The chloroethyl group can be introduced through a nucleophilic substitution reaction using 2-chloroethylamine hydrochloride. The final step involves the attachment of the phenol group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents can significantly influence the reaction rates and selectivity. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]- can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Sodium hydroxide (NaOH), halogenating agents
Major Products
The major products of these reactions include various substituted phenols, quinones, and other aromatic compounds depending on the specific reaction conditions and reagents used.
科学的研究の応用
Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The triazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
類似化合物との比較
Similar Compounds
- **Phenol, 4-[2-(2-chloroethyl)ethylamino]-1H-1,2,4-triazol-3-yl]-
- **Phenol, 4-[5-(2-chloroethylamino)-1H-1,2,4-triazol-3-yl]-
- Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]-
Uniqueness
The unique combination of the phenol group, triazole ring, and chloroethyl group in Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]- imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
61450-83-7 |
|---|---|
分子式 |
C11H13ClN4O |
分子量 |
252.70 g/mol |
IUPAC名 |
4-[3-[2-chloroethyl(methyl)amino]-1H-1,2,4-triazol-5-yl]phenol |
InChI |
InChI=1S/C11H13ClN4O/c1-16(7-6-12)11-13-10(14-15-11)8-2-4-9(17)5-3-8/h2-5,17H,6-7H2,1H3,(H,13,14,15) |
InChIキー |
VPNPBFCLEYGVEY-UHFFFAOYSA-N |
正規SMILES |
CN(CCCl)C1=NNC(=N1)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)
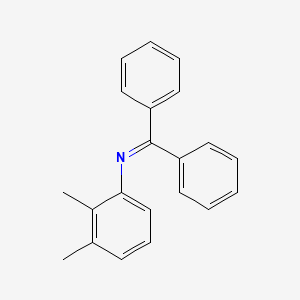

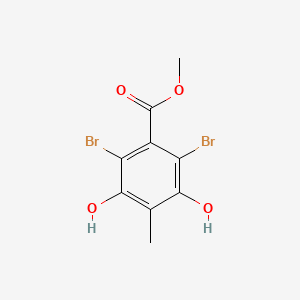

![2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane](/img/structure/B14588732.png)
![3-[3-(Dimethylamino)propyl]phenol;hydrochloride](/img/structure/B14588738.png)
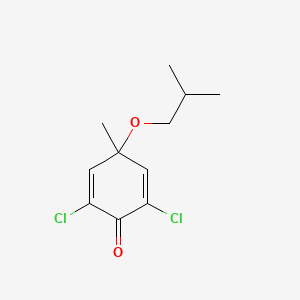
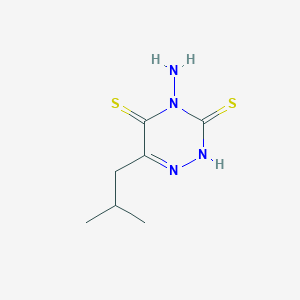
![3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid](/img/structure/B14588758.png)
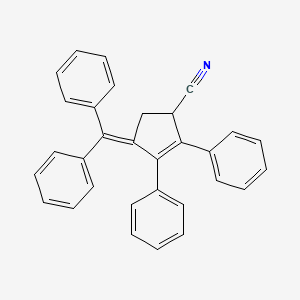
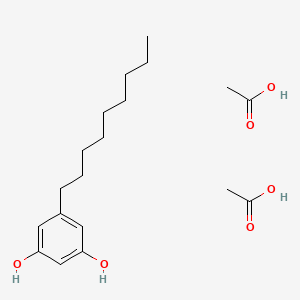
![{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol](/img/structure/B14588783.png)

